4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyrazole derivatives are also significant in medicinal chemistry due to their anti-inflammatory, analgesic, and antipyretic activities . The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced biological activities.
Preparation Methods
The synthesis of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine typically involves the condensation of 1,2-phenylenediamine with pyrazole-5-carboxylic acid or its derivatives . One common method includes the following steps:
Condensation Reaction: 1,2-phenylenediamine reacts with pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Cyclization: The intermediate formed undergoes cyclization to yield the desired product.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Chemical Reactions Analysis
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives .
Scientific Research Applications
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pyrazole ring can enhance these effects by providing additional binding interactions with target proteins . The compound’s overall mechanism of action is a combination of these interactions, leading to its observed biological activities .
Comparison with Similar Compounds
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
4-(1H-Benzimidazol-2-YL)aniline: Exhibits significant antiviral and anti-inflammatory properties.
1H-Pyrazol-5-amine: Used in the synthesis of various pharmaceuticals due to its anti-inflammatory and analgesic activities.
The uniqueness of this compound
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-6(5-12-15-9)10-13-7-3-1-2-4-8(7)14-10/h1-5H,(H,13,14)(H3,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBKZIMPRGCPAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.